3-(Piperazin-1-yl)isoquinoline

Norepinephrine transporter CNS drug discovery PET imaging agent synthesis

3-(Piperazin-1-yl)isoquinoline (CAS 82117-35-9) is a heterobicyclic small molecule consisting of an isoquinoline core substituted at the 3-position with an unsubstituted piperazine ring. The compound serves as a foundational intermediate in medicinal chemistry, where the free secondary amine of the piperazine moiety enables versatile derivatization for the synthesis of central nervous system (CNS) agents, kinase-directed probes, and antimicrobial candidates.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 82117-35-9
Cat. No. B1626108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)isoquinoline
CAS82117-35-9
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3C=N2
InChIInChI=1S/C13H15N3/c1-2-4-12-10-15-13(9-11(12)3-1)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2
InChIKeyPJPJVTSCAFZBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)isoquinoline (CAS 82117-35-9) — Core Scaffold for Neuroscience and Kinase-Targeted Procurement


3-(Piperazin-1-yl)isoquinoline (CAS 82117-35-9) is a heterobicyclic small molecule consisting of an isoquinoline core substituted at the 3-position with an unsubstituted piperazine ring [1]. The compound serves as a foundational intermediate in medicinal chemistry, where the free secondary amine of the piperazine moiety enables versatile derivatization for the synthesis of central nervous system (CNS) agents, kinase-directed probes, and antimicrobial candidates [2]. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol and a topological polar surface area of 28.16 Ų, properties that confer favorable permeability characteristics for blood–brain barrier penetration in downstream analogs [3].

Why Broad-Spectrum Isoquinoline Building Blocks Cannot Replace 3-(Piperazin-1-yl)isoquinoline in CNS and Kinase Programs


The substitution position and the freedom of the piperazine nitrogen atom are decisive for target engagement. The 3-piperazinyl substitution pattern on the isoquinoline scaffold uniquely orients the piperazine ring for subsequent functionalization, enabling access to norepinephrine transporter (NET) inhibitor chemotypes that bind selectively at nanomolar concentrations [1]. By contrast, 4-piperazine isoquinoline isomers engage entirely different biological targets (e.g., tau prion inhibition, EC₅₀ = 390 nM for the hit compound) [2]. Even within the 3-position series, the unsubstituted piperazine found in 82117-35-9 is the prerequisite intermediate: the clinical candidate Perafensine (1-phenyl-3-(piperazin-1-yl)isoquinoline) is directly derived from this core, and exchanging the scaffold for a pre-functionalized analog forecloses parallel derivatization routes required for structure–activity relationship (SAR) exploration [3].

Quantitative Differentiation of 3-(Piperazin-1-yl)isoquinoline (82117-35-9) Versus Structurally Proximal Analogs


NET Inhibitor Pharmacophore Accessibility: 3-Piperazinyl vs. 4-Piperazinyl Isoquinoline Isomers

The 3-piperazinyl substitution pattern is essential for nanomolar NET affinity, a property not shared by the 4-piperazinyl regioisomer. The patent family exemplified by WO-2008115593-A1 explicitly claims 1-[(2′-substituted)-piperazin-1′-yl]-isoquinolines derived from the 3-piperazinyl core; these compounds competitively bind NET at nanomolar concentrations with selectivity over serotonin and dopamine transporters [1]. In contrast, a phenotypic screen identified a 4-piperazine isoquinoline hit compound (1) with tau prion inhibition (EC₅₀ = 390 nM, Kp,uu = 0.04), a target mechanistically unrelated to NET [2]. The regioisomeric switch from the 3-position to the 4-position diverts the pharmacological trajectory from monoamine transporter modulation toward tauopathy targets.

Norepinephrine transporter CNS drug discovery PET imaging agent synthesis

Derivatizable Free Amine vs. N-Methylpiperazine Congeners for PARP and Kinase Inhibitor Synthesis

The unsubstituted piperazine nitrogen of 82117-35-9 is a critical synthetic handle for late-stage diversification. The N-methylpiperazine analog 3-(4-methylpiperazin-1-yl)isoquinoline, while commercially available, is unsuitable for further substitution at the piperazine terminus [1]. In the patent literature (e.g., US4590273), 3-(piperazin-1-yl)isoquinoline is the explicit starting material for constructing 1-heterocyclic-substituted 3-piperazino-isoquinolines, where the free amine undergoes alkylation, acylation, or sulfonylation to introduce pharmacophoric elements [2]. Replacing this scaffold with the N-methyl derivative eliminates the sole reactive nitrogen site, blocking the key synthetic transformation required to access the 1-substituted analog series.

PARP inhibitor synthesis Kinase inhibitor design Late-stage functionalization

Anticoagulant Activity Potential: 3-Piperazino-isoquinoline Core vs. Related Heterocyclic Scaffolds

An early patent (US3975524) establishes the 3-piperazino-isoquinoline scaffold as the requisite core for anticoagulant activity, with non-toxic acid addition salts demonstrating utility as anticoagulants [1]. This patent explicitly defines the 3-piperazino substitution pattern as essential, covering 1-heterocyclic-substituted variants where R₁ is hydrogen, alkyl, or alkanoyl [1]. For a procurement program targeting thrombocyte aggregation inhibition, alternative scaffolds such as 3-piperidino-isoquinoline or 3-amino-isoquinoline lack the dual-nitrogen pharmacophore provided by the piperazine ring and would not recapitulate the activity described in the patent disclosure.

Anticoagulant discovery Platelet aggregation Thrombocyte inhibition

H₃ Receptor Modulator Scaffold vs. Sulfonamide-Bridged Kinase Inhibitor Chemotypes

The 3-piperazin-1-yl substitution permits direct attachment of oxoalkyl linkers for H₃ receptor engagement, whereas the sulfonamide-bridged isoquinoline piperazines (e.g., HA-100) target ATP-competitive kinase inhibition. The patent application US20110082130 describes piperazinyl oxoalkyl tetrahydroisoquinolines as H₃ receptor modulators with a Ki at the H₃ receptor, a profile achievable through functionalization of the free piperazine nitrogen [1]. In contrast, HA-100 (5-isoquinolinesulfonyl piperazine) inhibits PKA (IC₅₀ = 8 μM), PKC (IC₅₀ = 12 μM), and PKG (IC₅₀ = 4 μM) via a sulfonamide-mediated ATP-pocket interaction [2]. The sulfonamide linker in HA-100 permanently redirects the pharmacophore away from GPCR targets, making it unsuitable for H₃ receptor-focused procurement.

Histamine H₃ receptor CNS polypharmacology GPCR ligand design

Procurement-Relevant Application Scenarios for 3-(Piperazin-1-yl)isoquinoline (82117-35-9)


CNS Drug Discovery: Synthesis of Selective Norepinephrine Transporter (NET) Inhibitors

Programs targeting depression, anxiety, or attention deficit disorders via NET inhibition rely on the 3-piperazinyl isoquinoline scaffold. As documented in patent WO-2008115593-A1, 1-[(2′-substituted)-piperazin-1′-yl]-isoquinolines derived from 82117-35-9 bind NET at nanomolar concentrations with selectivity over serotonin and dopamine transporters [1]. The unsubstituted piperazine nitrogen is essential for introducing the 2′-substituent that drives NET selectivity; pre-alkylated analogs cannot be elaborated into this chemotype.

Radiotracer Development: PET and SPECT Imaging Agent Precursor

The same patent family (WO-2008115593-A1) teaches radiolabeling of 1-[(2′-substituted)-piperazin-1′-yl]-isoquinolines for positron emission tomography (PET) and single photon emission computed tomography (SPECT) [1]. The free amine on the piperazine ring is the synthetic entry point for installing radionuclide-bearing substituents, enabling quantitative NET distribution studies in brain tissue. Procurement of the unsubstituted core is mandatory for radiolabeling workflows.

GPCR Ligand Discovery: Histamine H₃ Receptor Modulator Synthesis

For programs addressing narcolepsy, cognitive disorders, or obesity through H₃ receptor modulation, the 3-(piperazin-1-yl)isoquinoline scaffold provides the attachment point for oxoalkyl linkers described in Ligand Pharmaceuticals' patent application US20110082130 [2]. The direct C–N linkage between isoquinoline and piperazine is critical; sulfonamide-bridged isoquinoline-piperazines such as HA-100 address kinase targets (PKA/PKC/PKG) and are incompatible with H₃ receptor engagement [3].

Anticoagulant Lead Optimization Based on Validated Historical IP

Patent US3975524 establishes anticoagulant activity for 3-piperazino-isoquinolines, providing a defined intellectual property landscape for thrombocyte aggregation inhibitor programs [4]. The 3-piperazino substitution pattern is specified as the active core; replacement with piperidino or amino isoquinoline analogs falls outside the claimed scope and lacks the documented anticoagulant pharmacophore.

Quote Request

Request a Quote for 3-(Piperazin-1-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.